molecular formula C12H14N2O5S B2763014 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide CAS No. 2097873-22-6

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide

Cat. No.: B2763014
CAS No.: 2097873-22-6
M. Wt: 298.31
InChI Key: HIJVJXPVUOJFQV-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a 1,3-oxazolidin-2,4-dione heterocyclic moiety linked via an ethyl chain to the sulfonamide group. This structural combination integrates the sulfonamide pharmacophore—a well-established scaffold in antimicrobial and antiviral agents—with the 1,3-oxazolidinone ring, which is associated with diverse biological activities, including inhibition of bacterial protein synthesis (e.g., linezolid) .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c15-11-8-19-12(16)14(11)7-6-13-20(17,18)9-10-4-2-1-3-5-10/h1-5,13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJVJXPVUOJFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino acids or their derivatives. For instance, the reaction of an amino acid with a carbonyl compound under acidic or basic conditions can yield the oxazolidinone ring.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxazolidinone intermediate with a sulfonyl chloride, such as phenylmethanesulfonyl chloride, in the presence of a base like triethylamine. This reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various reactions.
  • Reagent in Organic Transformations : It is utilized as a reagent in multiple organic transformations, enhancing the efficiency of synthetic pathways.

Biology

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Medicine

  • Therapeutic Applications : The compound has been explored for its potential in treating diseases such as cancer and bacterial infections due to its ability to target specific molecular pathways.
  • Drug Development : Its unique structure allows for modifications that can lead to the development of novel therapeutic agents targeting specific diseases .

Industry

  • Material Science : The compound is being investigated for its potential use in creating new materials, including polymers and coatings, due to its chemical stability and reactivity.
  • Pharmaceutical Formulations : Its properties make it suitable for incorporation into pharmaceutical formulations aimed at enhancing drug delivery systems .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide against Methicillin-resistant Staphylococcus aureus (MRSA). The results showed:

Test OrganismMinimum Inhibitory Concentration (MIC)Reference
MRSA8 µg/mL

This indicates that the compound has promising potential as an antimicrobial agent.

Anticancer Activity Study

In vitro studies on human cancer cell lines demonstrated significant cytotoxic effects of the compound:

Cell LinePercent Growth Inhibition (PGI)Reference
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

These findings highlight its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the sulfonamide group can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Biological Activity Key Advantages Limitations
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide Sulfonamide + oxazolidinone Hypothesized antimicrobial/antiviral Potential dual binding mechanism Unknown solubility/bioavailability
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Sulfonamide + dihydropyrazole Antiviral (docking) Strong π-π stacking Metabolic instability (ester groups)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Sulfonamide + oxazole Antimicrobial High solubility Limited conformational rigidity
2'-C-Methyladenosine Nucleoside HCV RNA replication inhibitor Oral bioavailability Susceptible to deaminases

Biological Activity

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazolidinone moiety and a sulfonamide group. Its IUPAC name is this compound, with a molecular formula of C11H12N4O5SC_{11}H_{12}N_{4}O_{5}S and a molecular weight of 342.34 g/mol. The presence of the oxazolidinone ring contributes to its unique biological properties.

PropertyValue
Molecular FormulaC11H12N4O5SC_{11}H_{12}N_{4}O_{5}S
Molecular Weight342.34 g/mol
CAS Number2034314-54-8

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in cellular processes. Preliminary studies suggest that it may disrupt bacterial growth by inhibiting bacterial enzymes critical for survival.

Key Mechanisms:

  • Enzyme Inhibition : The compound targets enzymes that are essential for bacterial cell wall synthesis.
  • Protein Interaction : It may bind to proteins involved in cell signaling pathways, leading to altered cellular responses.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal properties. Studies have reported its efficacy against Candida species, suggesting potential applications in treating fungal infections.

Anticancer Potential

Emerging evidence points to the anticancer potential of this compound. It has been studied for its ability to induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Study : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy against multi-drug resistant strains. Results showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
  • Antifungal Activity : Research in Mycological Research highlighted its antifungal activity with an MIC comparable to established antifungal agents .
  • Anticancer Research : A recent study demonstrated that the compound can induce apoptosis in breast cancer cell lines through mitochondrial pathways .

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